molecular formula C14H9ClF4N2O4 B070095 Flufenpyr CAS No. 188490-07-5

Flufenpyr

Cat. No.: B070095
CAS No.: 188490-07-5
M. Wt: 380.68 g/mol
InChI Key: WFZSZAXUALBVNX-UHFFFAOYSA-N
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Description

Flufenpyr is a synthetic herbicide belonging to the pyridazinone class. It is primarily used for the control of broad-leaved weeds in various crops such as corn, soybean, sugarcane, potatoes, and wheat . The compound is known for its effectiveness as a contact herbicide, meaning it acts on the parts of the plant it comes into contact with, rather than being absorbed and translocated throughout the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenpyr is synthesized through a series of chemical reactions involving the formation of phenoxyacetic acid derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production facilities are designed to handle the specific requirements of the chemical reactions involved, including the management of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Flufenpyr undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine and fluorine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various halogenated derivatives, oxidized compounds, and reduced forms of the original molecule. These products can have different levels of herbicidal activity and environmental persistence, making them important for understanding the overall impact of this compound use .

Scientific Research Applications

Flufenpyr has several scientific research applications, including:

Mechanism of Action

Flufenpyr exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for the biosynthesis of chlorophyll, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes oxidative damage to plant cells. The resulting cellular damage disrupts the photosynthetic process, leading to the death of the targeted weeds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O4/c1-6-7(14(17,18)19)4-20-21(13(6)24)10-3-11(25-5-12(22)23)8(15)2-9(10)16/h2-4H,5H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSZAXUALBVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058007
Record name Flufenpyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188490-07-5
Record name Flufenpyr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188490-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flufenpyr [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188490075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenpyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUFENPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624P72604K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the metabolism of Flufenpyr-ethyl in mammals?

A1: Research indicates that this compound-ethyl, the ethyl ester form of the herbicide this compound, is extensively metabolized in both rats and mice []. Following a single oral dose, the majority of the compound is excreted within 7 days, primarily through feces and urine. A key metabolic pathway involves ester cleavage, resulting in the formation of S-3153acid, the major metabolite identified in both species. Further metabolic transformations include hydroxylation of the methyl group on the pyridazine ring and ether cleavage []. Interestingly, mice exhibit a comparatively higher urinary excretion of this compound-ethyl metabolites compared to rats. This highlights potential species-specific differences in the metabolic pathways of this compound [].

Q2: Are there any computational studies exploring the structural and electronic properties of this compound?

A2: Yes, computational chemistry has been employed to investigate this compound. A study utilized Density Functional Theory (DFT) with different functionals, including B3LYP, B3PW91, and HSEH1PBE, to explore the optimized molecular structure, vibrational frequencies, electronic absorption spectra, and other properties []. Comparing these methods revealed that HSEH1PBE calculations generally yielded higher values for vibrational frequencies, maximum electronic absorption wavelengths, and HOMO-LUMO energy gaps compared to B3LYP and B3PW91 []. These findings suggest the influence of chosen functional on computational predictions and highlight the importance of comparing different methods for a comprehensive understanding of the molecule.

Q3: What analytical techniques are commonly used to study this compound?

A3: While the provided abstracts don't delve into specific analytical techniques for this compound quantification, they highlight the use of radiolabeling with Carbon-14 ((14)C) to track the compound's fate in biological systems []. This approach enables researchers to determine the absorption, distribution, metabolism, and excretion profile of this compound-ethyl in animal models. By measuring the (14)C content in various tissues and excreta, scientists can gain insights into the compound's pharmacokinetic behavior []. Further research likely utilizes techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for separating and quantifying this compound and its metabolites in various matrices.

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